molecular formula C8H5BrF3N3 B10903311 2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B10903311
Molekulargewicht: 280.04 g/mol
InChI-Schlüssel: GIYKPHVOTABYAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a halogenated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with substituents at positions 2 (bromo), 5 (methyl), and 7 (trifluoromethyl). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom at C-2 serves as a reactive handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura . This compound is primarily utilized as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other biologically active derivatives .

Eigenschaften

Molekularformel

C8H5BrF3N3

Molekulargewicht

280.04 g/mol

IUPAC-Name

2-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H5BrF3N3/c1-4-2-5(8(10,11)12)15-7(13-4)3-6(9)14-15/h2-3H,1H3

InChI-Schlüssel

GIYKPHVOTABYAO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alternative Approaches with Trichloroalkenones

1,1,1-Trichloro-4-alkoxy-3-alken-2-ones (CCl₃C(O)CH=C(R¹)OR) could theoretically incorporate a trifluoromethyl group via substitution of trichloromethyl with CF₃. However, this route remains unexplored in the literature and may require harsh fluorination conditions.

Regioselective Bromination at Position 2

Bromination of the pyrazolo[1,5-a]pyrimidine core at position 2 is challenging due to competing reactivity at positions 3 and 5. The electronic influence of the 5-methyl and 7-trifluoromethyl groups plays a critical role in directing electrophilic substitution.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

In pyrazolo[1,5-a]pyrimidines, NBS in tetrahydrofuran (THF) selectively brominates position 3 when a methyl group occupies position 2. However, in the absence of a position 2 substituent, the electron-donating 5-methyl group activates position 2 (ortho to the bridgehead methyl), while the electron-withdrawing CF₃ at position 7 deactivates the pyrimidine ring. Theoretical studies suggest that these effects combined could favor bromination at position 2 under modified conditions.

Table 1: Bromination Optimization for Position 2 Selectivity

EntryBrominating AgentSolventCatalystYield (%)Position
1NBSTHFNone453
2Br₂Acetic AcidFeBr₃622
3NBSDCMAIBN382

Hypothetical data based on analogous reactions.

Directed Bromination via Lewis Acid Catalysis

The use of FeBr₃ in acetic acid may direct bromine to position 2 by coordinating to the pyrazole nitrogen, enhancing electrophilic attack at the ortho position. This method mirrors Friedel-Crafts alkylation but remains untested for pyrazolo[1,5-a]pyrimidines.

Alternative Synthesis: Pre-Brominated Pyrazole Intermediates

Introducing bromine at position 2 before cyclocondensation circumvents post-synthetic regioselectivity challenges.

Synthesis of 2-Bromo-3-amino-5-methyl-1H-pyrazole

Bromination of 3-amino-5-methyl-1H-pyrazole with NBS in dimethylformamide (DMF) at 0°C yields 2-bromo-3-amino-5-methyl-1H-pyrazole. This route leverages the ortho-directing effect of the amino group, though competing para-bromination (position 4) necessitates careful temperature control.

Cyclocondensation with CF₃-Reagents

Reacting 2-bromo-3-amino-5-methyl-1H-pyrazole with a CF₃-substituted β-dimethylaminovinyl ketone in acetic acid affords the target compound directly. This one-step method avoids post-cyclization bromination but requires access to specialized enaminones .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Brom-5-methyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkoxide. Typische Bedingungen beinhalten die Verwendung einer Base und eines geeigneten Lösungsmittels, wie z. B. Dimethylformamid oder Acetonitril.

    Oxidations- und Reduktionsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid werden üblicherweise verwendet.

    Kreuzkupplungsreaktionen: Palladiumkatalysatoren, wie z. B. Palladiumacetat, und Basen wie Kaliumcarbonat werden in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Toluol oder Ethanol, verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Pyrazolo[1,5-a]pyrimidinderivate, die je nach Art der Substituenten unterschiedliche chemische und physikalische Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines, including 2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, have been studied for their anticancer properties. These compounds act as inhibitors of various enzymes involved in cancer cell proliferation and survival. For instance, they have shown potential as inhibitors of HMG-CoA reductase and other kinases involved in tumor growth . Recent studies indicate that derivatives of this compound exhibit selective cytotoxicity against different cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that pyrazolo[1,5-a]pyrimidines can possess significant antibacterial and antifungal properties. For example, derivatives have shown effectiveness against several bacterial strains and fungi, making them candidates for new antimicrobial agents . The structure-activity relationship studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance efficacy against specific pathogens.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines. Some derivatives have been identified as selective COX-2 inhibitors, which are crucial in the management of inflammatory diseases . This suggests that this compound could be explored further for its therapeutic benefits in treating conditions like arthritis.

Pesticidal Activity

The unique chemical structure of pyrazolo[1,5-a]pyrimidines has led to investigations into their use as agrochemicals. Compounds within this class have demonstrated insecticidal and fungicidal activities against agricultural pests and plant pathogens . The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in field applications.

Fluorescent Properties

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as fluorescent materials. Their ability to undergo excited-state intramolecular proton transfer makes them suitable for applications in optical devices . Research into their photophysical properties indicates that these compounds can be used in the development of sensors or imaging agents due to their tunable fluorescence characteristics.

Summary Table of Applications

Application AreaSpecific UsesReferences
PharmaceuticalAnticancer agents, antimicrobial agents
AgrochemicalInsecticides, fungicides
Materials ScienceFluorescent materials for sensors

Wirkmechanismus

The mechanism of action of 2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared to related pyrazolo[1,5-a]pyrimidine derivatives, as outlined below:

Halogenated Analogues

  • 3-Bromo-7-chloro-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine (CAS 672323-88-5): This compound replaces the methyl group at C-5 with a thienyl moiety and introduces chlorine at C-5.
  • 5-(4-Bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 676581-54-7) :
    Substitution at C-5 with a bromophenyl group increases molecular weight (356.14 g/mol) and steric bulk compared to the methyl group in the target compound. This modification may reduce solubility but improve binding affinity in hydrophobic enzyme pockets .

Functional Group Variations

  • 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine :
    The tolyl group at C-5 introduces aromaticity and steric hindrance, which can influence regioselectivity in cross-coupling reactions. Unlike the bromine in the target compound, the methyl group at C-2 limits further functionalization .
  • 5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine :
    The morpholine substituent at C-7 enhances solubility via hydrogen bonding, while phenyl at C-3 provides a planar aromatic system for π-interactions. This contrasts with the trifluoromethyl group in the target compound, which prioritizes metabolic stability over solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications
This compound Br (C-2), CH₃ (C-5), CF₃ (C-7) 293.12 Suzuki coupling intermediate
3-Bromo-7-chloro-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine (CAS 672323-88-5) Br (C-3), Cl (C-7), Thienyl (C-5) 314.59 SNAr reactions
5-(4-Bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 676581-54-7) CH₃ (C-2), BrPh (C-5), CF₃ (C-7) 356.14 Hydrophobic binding
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine Ph (C-3), CH₃ (C-5), Morpholine (C-7) 307.35 Solubility enhancement

Research Findings and Implications

  • Reactivity : The bromine atom at C-2 in the target compound facilitates cross-coupling reactions, enabling rapid diversification. For example, Suzuki-Miyaura reactions with aryl boronic acids yield 3-aryl derivatives in >90% yields .
  • Biological Relevance: Trifluoromethylated pyrazolo[1,5-a]pyrimidines exhibit enhanced kinase inhibitory activity due to improved binding to ATP pockets. Minor structural changes, such as substituting bromine with morpholine, can increase potency 200-fold .
  • Limitations : The methyl group at C-5 may limit steric interactions in enzyme binding compared to bulkier substituents like 4-bromophenyl .

Biologische Aktivität

2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C8H5BrF3N3, with a molecular weight of 280.04 g/mol. The compound features a fused pyrazole and pyrimidine ring system, which is crucial for its biological activity. Key chemical characteristics include:

PropertyValue
Molecular Weight280.04 g/mol
Molecular FormulaC8H5BrF3N3
LogP2.4904
Polar Surface Area18.8255 Ų
Hydrogen Bond Acceptors2
InChI KeyGIYKPHVOTABYAO-UHFFFAOYSA-N

Biological Activity Overview

Pyrazolo[1,5-a]pyrimidines are known for their wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in various studies.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives could inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds similar to this compound have been shown to target key signaling pathways involved in tumor growth and metastasis .

Enzymatic Inhibition

The compound has been assessed for its ability to inhibit specific enzymes associated with disease processes:

  • HMG-CoA Reductase Inhibitors : Similar compounds have been reported as effective inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .
  • α-Glucosidase Inhibition : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit α-glucosidase activity, making them potential candidates for managing diabetes .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have been documented through their action on peripheral benzodiazepine receptors and COX-2 inhibition . These mechanisms suggest potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Efficacy : A derivative was tested against MCF-7 breast cancer cells and exhibited an IC50 value of 19.70 μM, indicating potent cytotoxicity .
  • Diabetes Management : Another study evaluated a related compound's ability to inhibit α-glucosidase with an IC50 value significantly lower than acarbose (IC50 = 750 μM), showcasing its potential as a more effective antidiabetic agent .
  • Antioxidant Activity : Compounds derived from this scaffold showed strong free radical scavenging activities with IC50 values around 12 μM .

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Key Enzymes : By targeting enzymes like HMG-CoA reductase and α-glucosidase.
  • Modulation of Signaling Pathways : Interfering with pathways that regulate cell proliferation and apoptosis.

Q & A

Advanced Research Question

  • Catalytic Systems : Use Pd(PPh₃)₄ for selective C–H arylation at C5 over C7 .
  • Directing Groups : Install temporary protecting groups (e.g., acetyl) to block undesired sites .
  • Computational Modeling : DFT calculations predict electron density maps to guide reaction design .
    Case Study : Hypervalent iodine reagents achieve >90% regioselectivity in iodination at C3 .

What biological mechanisms are associated with this compound?

Advanced Research Question

  • Enzyme Inhibition : Trifluoromethyl group enhances binding to hydrophobic pockets in kinases (e.g., CDK9, IC₅₀ = 0.16 μM) .
  • Anticancer Activity : Induces apoptosis via mitochondrial pathway in leukemia cell lines (e.g., HL-60, EC₅₀ = 2.3 μM) .
    Validation : In vitro assays (MTT, flow cytometry) paired with molecular docking (PDB: 4BCG) .

How to resolve contradictions in spectral data interpretation?

Advanced Research Question

  • Dynamic Effects : Rotameric splitting in ¹H NMR due to restricted rotation of the trifluoromethyl group .
  • Solvent Artifacts : DMSO-d₆ causes peak broadening; use CDCl₃ for sharper signals .
  • Crystallographic Validation : Cross-check NMR assignments with X-ray data to resolve ambiguities .

What computational tools predict its pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : SwissADME for logP (2.8), bioavailability (85%), and blood-brain barrier permeability .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values using MOE or Schrodinger .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity risk (LD₅₀ = 220 mg/kg) .

How to optimize reaction yields in large-scale synthesis?

Advanced Research Question

  • Microwave Assistance : Reduces reaction time (from 24h to 2h) and improves yield by 15–20% .
  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer for bromination steps .
  • Byproduct Analysis : GC-MS monitors debromination side products; optimize stoichiometry (1:1.2 substrate:catalyst) .

What purification challenges arise due to substituent effects?

Advanced Research Question

  • Hydrophobicity : Trifluoromethyl group reduces solubility in polar solvents; use cyclohexane/CH₂Cl₂ (1:1) for recrystallization .
  • Column Chromatography : Silica gel with low-polarity eluents (petroleum ether:EtOAc = 9:1) resolves brominated analogs .
    Advanced Techniques : Preparative HPLC with C18 columns for >99% purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.